(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
Brand Name:
Vulcanchem
CAS No.:
127592-29-4
VCID:
VC20851498
InChI:
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1
SMILES:
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O
Molecular Formula:
C18H16O4
Molecular Weight:
296.3 g/mol
(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
CAS No.: 127592-29-4
Cat. No.: VC20851498
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127592-29-4 |
|---|---|
| Molecular Formula | C18H16O4 |
| Molecular Weight | 296.3 g/mol |
| IUPAC Name | (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
| Standard InChI | InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1 |
| Standard InChI Key | ZCFVVVKVNJPHDJ-VSZNYVQBSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator